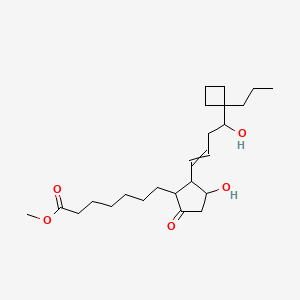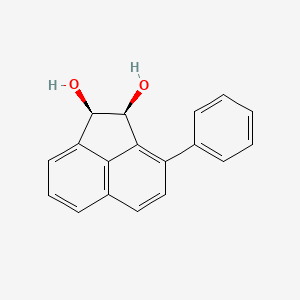
(1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol” is a compound that belongs to the chemical family of Phenols . It is purified from the rhizomes of Musa acuminata . The compound appears as a powder .
Molecular Structure Analysis
The molecular formula of this compound is C18H14O2 . Its molecular weight is 262.31 . The IUPAC name is “(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol” and its InChI is InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13 (11-5-2-1-3-6-11)16 (15 (12)14)18 (17)20/h1-10,17-20H/t17-,18+/m1/s1 .Physical And Chemical Properties Analysis
The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Conjugated Organic Polymers
Research on conjugated polymers derived from triple-bond containing building blocks, such as polyacetylenes, poly(p-phenyleneethynylenes), and polydiacetylenes, has shown significant interest due to their electronic and photoconduction properties. These materials are explored for their light-harvesting efficiency and potential applications in optical and electronic devices due to their extraordinary optical and electronic properties (Li & Li, 2008).
Biochemical Production and Purification
The biochemical production and purification of chemicals like 1,3-propanediol and 2,3-butanediol, which have wide-ranging applications, focus on the challenges and innovations in downstream processing. These processes are critical for reducing costs and improving the efficiency of microbial production in biotechnology (Xiu & Zeng, 2008).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are utilized for the degradation of recalcitrant compounds like acetaminophen in aqueous mediums. This research area explores the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways, highlighting the importance of AOPs in environmental remediation (Qutob et al., 2022).
Synthesis of Organic Compounds
The synthesis of organic compounds like 1,3-dihydroxynaphthalene explores various methods, including photocatalytic oxidation and cyclization, demonstrating the versatility and eco-friendly approaches in organic synthesis. Such research underlines the continuous effort in finding efficient and sustainable methods for producing organic compounds (You-lan, 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNGMUBGJNCBDO-MSOLQXFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60773122 |
Source


|
| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193892-33-0 |
Source


|
| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

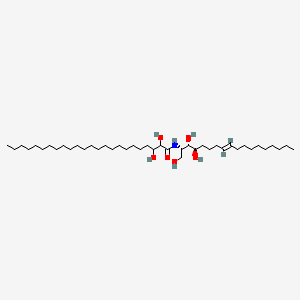

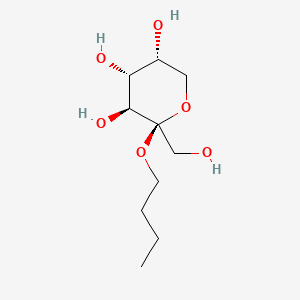
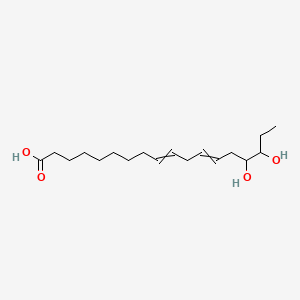

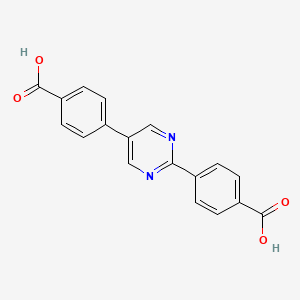



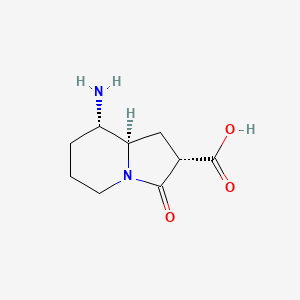
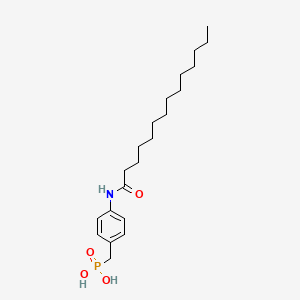
![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)
